molecular formula C10H14N6 B3382110 1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine CAS No. 305865-38-7

1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine

Cat. No.: B3382110
CAS No.: 305865-38-7
M. Wt: 218.26 g/mol
InChI Key: RBARZSYNBUZLRR-UHFFFAOYSA-N
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Description

1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine is a versatile small molecule scaffold used primarily in research and development. It is a nitrogen-containing heterocycle, which is a common structural motif in many biologically active compounds and drugs .

Mechanism of Action

Target of Action

Compounds with similar structures have been reported to exhibit antibacterial activities

Mode of Action

Similar compounds have been reported to interact with bacterial cells, leading to their death . The specific interactions and changes caused by this compound remain to be elucidated.

Biochemical Pathways

Similar compounds have been reported to interfere with bacterial cell functions, which could affect various biochemical pathways . The downstream effects of these disruptions would likely include the death of the bacterial cells.

Result of Action

Similar compounds have been reported to have antibacterial activities , suggesting that this compound may also have the ability to kill bacterial cells.

Chemical Reactions Analysis

1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the molecule. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures.

Scientific Research Applications

1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine has a wide range of scientific research applications:

Comparison with Similar Compounds

1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of structural features, making it a valuable tool in various scientific research fields.

Properties

IUPAC Name

3-methyl-8-piperazin-1-yl-[1,2,4]triazolo[4,3-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N6/c1-8-13-14-10-9(12-4-7-16(8)10)15-5-2-11-3-6-15/h4,7,11H,2-3,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBARZSYNBUZLRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CN=C2N3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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